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Compound of Interest

Compound Name:
N-(1H-Pyrazol-4-yl)pyridazin-3-

amine;hydrochloride

CAS No.: 2253630-45-2

Cat. No.: B2983794

Get Quote

Executive Summary
Pyrazolyl pyridazinamines represent a high-value "privileged scaffold" in modern medicinal

chemistry, particularly within oncology and inflammation research. Structurally, these

compounds fuse the electronic deficiency of a pyridazine core with the hydrogen-bonding

capability of a pyrazole moiety and an amine linker. This specific architecture allows them to

function as potent ATP-competitive inhibitors, mimicking the purine ring of adenosine to dock

effectively into the hinge region of protein kinases (e.g., c-Met, CDK2, CDK4/6).

This guide provides a technical roadmap for the synthesis, structural optimization, and

biological validation of these compounds, designed for researchers requiring actionable, high-

integrity protocols.

Part 1: Structural Rationale & SAR (The "Warhead")
The biological potency of pyrazolyl pyridazinamines is not accidental; it is a result of precise

electronic and steric design.
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The Pharmacophore
The scaffold functions primarily as a Type I or Type I½ kinase inhibitor.

The Pyridazine Core (Scaffold): Acts as a spacer, orienting the substituents. Its nitrogen

atoms can accept hydrogen bonds from water networks within the binding pocket.

The Amine Linker (Hinge Binder): The -NH- group typically functions as a Hydrogen Bond

Donor (HBD) to the backbone carbonyl of the kinase hinge region (e.g., Glu, Met residues).

The Pyrazole Moiety (Gatekeeper Interaction): Often positioned to interact with the

"gatekeeper" residue or extend into the solvent-exposed region to tune solubility and

selectivity.

Structure-Activity Relationship (SAR) Matrix
Region

Chemical
Modification

Biological Impact
Mechanistic
Reason

C-3 (Pyridazine) Pyrazole attachment Critical for Potency

Establishes

hydrophobic contacts;

π-π stacking with

Phe/Tyr residues.

C-6 (Pyridazine)
Amine (-NH-R)

substitution
Selectivity Tuner

The 'R' group (often

aryl/heteroaryl) fills

the hydrophobic back-

pocket.

Pyrazole N-1 Methyl/Ethyl/Isopropyl Solubility/PK

Prevents rapid

metabolic N-oxidation;

controls lipophilicity

(LogP).

Pyridazine C-4/5 Halogen (F, Cl) Metabolic Stability

Blocks metabolic soft

spots; Fluorine can

alter pKa of the ring

nitrogens.
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Part 2: Primary Mechanism of Action (Kinase
Inhibition)
The dominant biological activity of this class is the inhibition of Receptor Tyrosine Kinases

(RTKs), specifically c-Met (Hepatocyte Growth Factor Receptor) and Cyclin-Dependent

Kinases (CDKs).

Mechanistic Pathway: The c-Met Cascade
In dysregulated cancers (e.g., NSCLC, Gastric), c-Met remains constitutively active. Pyrazolyl

pyridazinamines bind to the ATP pocket of c-Met, preventing the autophosphorylation of

tyrosine residues (Y1234/Y1235). This blockade halts the downstream MAPK/ERK and

PI3K/AKT signaling cascades, leading to G1/S phase arrest and apoptosis.
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Figure 1: Mechanism of Action. The compound competes with ATP, silencing the

RAS/RAF/MEK cascade.

Part 3: Synthesis Strategy & Protocol
To ensure reproducibility and high yields, we utilize a Sequential Displacement Strategy on a

3,6-dichloropyridazine core. This approach allows for the modular introduction of the pyrazole

and the amine.

Synthetic Workflow
Step 1 (Suzuki Coupling): Attachment of the pyrazole boronic ester to the pyridazine.

Step 2 (Buchwald-Hartwig or SNAr): Introduction of the amine motif.

3,6-Dichloropyridazine
Intermediate:

3-Chloro-6-(pyrazolyl)pyridazine

 Suzuki Coupling
(80°C, 12h)

Pyrazole-4-boronic acid
(Pd(dppf)Cl2, Na2CO3) Final Scaffold:

Pyrazolyl Pyridazinamine

 Buchwald-Hartwig
(100°C, 16h)

Ar-NH2 (Amine)
(Pd2(dba)3, Xantphos)

Click to download full resolution via product page

Figure 2: Modular synthesis route allowing for rapid library generation of derivatives.

Detailed Protocol: Synthesis of N-(Aryl)-6-(1-methyl-1H-
pyrazol-4-yl)pyridazin-3-amine
Reagents: 3,6-dichloropyridazine, 1-methyl-1H-pyrazole-4-boronic acid pinacol ester,

Pd(dppf)Cl₂, Cs₂CO₃, Aniline derivative, Pd₂(dba)₃, Xantphos.

Step 1: Suzuki Coupling (The Pyrazole Installation)

In a sealed tube, dissolve 3,6-dichloropyridazine (1.0 eq) and the pyrazole boronic ester (1.1

eq) in 1,4-dioxane/water (4:1 v/v).
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Add Cs₂CO₃ (2.0 eq) and degas with nitrogen for 10 minutes.

Add Pd(dppf)Cl₂ (0.05 eq) and heat to 80°C for 12 hours.

Workup: Cool, dilute with EtOAc, wash with brine. Purify via flash chromatography

(Hex/EtOAc) to isolate the monochloro-intermediate.

Why this works: The electron-deficient pyridazine facilitates oxidative addition of

Palladium. The 3,6-symmetry means the first substitution is statistically favored, though

some bis-substituted byproduct may form (remove via column).

Step 2: Buchwald-Hartwig Amination (The Amine Linkage)

Dissolve the intermediate from Step 1 (1.0 eq) and the desired aniline (1.2 eq) in dry toluene

or dioxane.

Add NaOtBu (1.5 eq) as the base.

Add catalyst system: Pd₂(dba)₃ (0.02 eq) and Xantphos (0.04 eq).

Heat to 100°C under nitrogen for 16 hours.

Workup: Filter through Celite, concentrate, and recrystallize from EtOH/DCM.

Part 4: Biological Evaluation Protocols
Trustworthy data requires robust, self-validating assays.

In Vitro Kinase Assay (ADP-Glo™ Method)
Objective: Quantify the IC₅₀ of the compound against purified c-Met or CDK2 enzyme.

Principle: Measures ADP generation (product of kinase activity) via a luciferase-coupled

reaction.

Protocol:

Reaction Mix: Prepare 1x Kinase Buffer (50 mM Tris pH 7.5, 10 mM MgCl₂, 0.1 mg/mL

BSA, 1 mM DTT).
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Compound Plate: Serial dilute compounds in DMSO (10 mM start) to 384-well plates (final

DMSO < 1%).

Enzyme Addition: Add 2 ng/µL purified c-Met enzyme. Incubate 10 min at RT (allows

compound to bind).

Substrate Start: Add ATP (10 µM) and Poly(Glu,Tyr) substrate. Incubate 60 min at RT.

Detection: Add ADP-Glo™ Reagent (terminates reaction, depletes remaining ATP).

Incubate 40 min. Add Kinase Detection Reagent (converts ADP to ATP -> Luciferase light).

Read: Measure luminescence on a plate reader.

Analysis: Plot RLU vs. Log[Concentration] using non-linear regression (Sigmoidal Dose-

Response).

Cellular Viability Assay (MTT/MTS)
Objective: Determine cytotoxicity (GI₅₀) in cancer cell lines (e.g., A549, MKN-45).

Self-Validating Control: Always run Staurosporine (broad kinase inhibitor) as a positive

control for cell death.

Protocol:

Seed cells (3,000–5,000 cells/well) in 96-well plates. Allow attachment (24h).

Treat with compound gradient (0.01 µM – 100 µM) for 72 hours.

Add MTT reagent (0.5 mg/mL). Incubate 3-4 hours (formation of purple formazan).

Solubilize crystals with DMSO. Read Absorbance at 570 nm.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact
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Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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